molecular formula C16H31NNaO3 B1603138 Sodium lauroyl methylaminopropionate CAS No. 21539-58-2

Sodium lauroyl methylaminopropionate

Cat. No.: B1603138
CAS No.: 21539-58-2
M. Wt: 308.41 g/mol
InChI Key: NBDYSLCMCUDINP-UHFFFAOYSA-N
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Description

Sodium lauroyl methylaminopropionate is an amino acid-based surfactant derived from N-methyl-β-alanine and lauric acid. It is commonly used in cosmetic and personal care products due to its mildness and effective cleansing properties. This compound is known for its ability to produce a rich, stable foam and is often found in shampoos, body washes, and facial cleansers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauroyl methylaminopropionate is synthesized through the acylation of N-methyl-β-alanine with lauric acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl methylaminopropionate primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sodium lauroyl methylaminopropionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of emulsions and the effective removal of dirt and oils from surfaces. The compound interacts with lipid membranes, disrupting their structure and facilitating the solubilization of hydrophobic substances .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Sodium lauroyl methylaminopropionate is often compared with other amino acid-based surfactants such as:

Uniqueness: this compound is unique due to its specific combination of N-methyl-β-alanine and lauric acid, which provides a balance of mildness and effective cleansing. Its ability to form stable emulsions and rich foam makes it particularly valuable in personal care formulations .

Properties

CAS No.

21539-58-2

Molecular Formula

C16H31NNaO3

Molecular Weight

308.41 g/mol

IUPAC Name

sodium;3-[dodecanoyl(methyl)amino]propanoate

InChI

InChI=1S/C16H31NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16(19)20;/h3-14H2,1-2H3,(H,19,20);

InChI Key

NBDYSLCMCUDINP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CCC(=O)O.[Na]

21539-58-2

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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